molecular formula C8H17N B3433093 3,5-Dimethylazepane CAS No. 1384428-41-4

3,5-Dimethylazepane

Cat. No.: B3433093
CAS No.: 1384428-41-4
M. Wt: 127.23 g/mol
InChI Key: JUFCUCAZFRNTIB-UHFFFAOYSA-N
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Description

3,5-Dimethylazepane is a chemical compound of interest in research and development, particularly as a specialized building block and intermediate in organic synthesis. Its azepane ring structure, substituted at the 3 and 5 positions, makes it a valuable scaffold for constructing more complex molecules for pharmaceutical and chemical research. Researchers utilize this compound to explore new synthetic pathways and develop novel substances in a laboratory setting. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. For detailed specifications, structural data, and safe handling information, please consult the corresponding safety data sheet (SDS) and product documentation. Specific physical, chemical, and spectroscopic data for this compound should be verified with the manufacturer.

Properties

IUPAC Name

3,5-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-4-9-6-8(2)5-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFCUCAZFRNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293127
Record name 1H-Azepine, hexahydro-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-41-4
Record name 1H-Azepine, hexahydro-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield this compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituents involved.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Varied products depending on the substituents introduced.

Scientific Research Applications

3,5-Dimethylazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-dimethylazepane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

4,4-Dimethylazepane

Molecular Formula : C₈H₁₇N
Molecular Weight : 127.23 g/mol
Structural Differences :

  • 4,4-Dimethylazepane has methyl groups at the 4th positions, creating a symmetrical substitution pattern, whereas 3,5-dimethylazepane has methyl groups at non-adjacent but asymmetric positions (3rd and 5th).

Key Comparisons :

Steric and Electronic Effects :

  • The symmetrical 4,4-substitution reduces ring strain compared to the asymmetric 3,5-substitution. This may enhance stability and alter basicity (pKa) due to differences in electron density distribution .
  • This compound’s methyl groups may induce greater steric hindrance during reactions, affecting its reactivity as a ligand or intermediate.

Synthesis and Availability: 4,4-Dimethylazepane is available via custom synthesis, suggesting established synthetic routes (e.g., alkylation of azepane or cyclization of appropriate precursors) .

Spectroscopic Properties (Inferred):

  • ¹H NMR :
  • 4,4-Dimethylazepane would exhibit a single methyl proton signal due to symmetry, while this compound would show two distinct methyl signals (δ ~1.0–1.5 ppm).
    • IR : Both compounds would display N–H stretching (~3300 cm⁻¹) and C–H bending (~1450 cm⁻¹), but differences in ring vibrations may arise from substitution patterns.

Unsubstituted Azepane

Molecular Formula : C₆H₁₃N
Molecular Weight : 99.18 g/mol
Key Comparisons :

Basicity :

  • The absence of methyl groups in azepane results in higher basicity (pKa ~10.5) compared to dimethyl-substituted derivatives, where methyl groups exert electron-donating effects, slightly reducing basicity .

Physical Properties :

  • Azepane has a lower boiling point (~130°C) than this compound due to reduced molecular weight and weaker van der Waals forces.

Applications: Azepane is widely used as a building block in pharmaceuticals (e.g., antipsychotics).

Other Azepane Derivatives

  • Hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one : A fused heterocycle with an oxygen atom; its rigidity contrasts with the flexibility of this compound, impacting binding affinity in coordination chemistry .
  • This compound’s methyl groups could similarly modulate ligand properties in transition-metal complexes .

Data Table: Key Properties of Azepane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Commercial Availability
This compound C₈H₁₇N 127.23 3rd, 5th positions Discontinued
4,4-Dimethylazepane C₈H₁₇N 127.23 4th, 4th positions Custom synthesis
Azepane C₆H₁₃N 99.18 Unsubstituted Commercially available

Research Implications and Gaps

  • Synthesis : Further optimization of this compound synthesis is needed to address its discontinued status. Routes involving reductive amination of 3,5-diketones or selective alkylation could be explored.
  • Applications : Comparative studies on the bioactivity of 3,5- vs. 4,4-dimethylazepane in drug discovery (e.g., as enzyme inhibitors or receptor ligands) are warranted.

Biological Activity

3,5-Dimethylazepane is a seven-membered nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Formula : C8H17N
  • CAS Number : 1384428-41-4
  • Structure : The compound features a saturated ring with two methyl groups on the 3rd and 5th positions, which influences its biological interactions and properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The stereochemistry of the compound plays a critical role in its binding affinity and specificity. While specific pathways remain under investigation, preliminary findings suggest that the compound may modulate enzyme activity, affecting cellular processes such as signaling and metabolism.

Cellular Effects

Research indicates that the compound may influence cellular functions, although comprehensive data on its effects on cell signaling pathways and gene expression is limited. Current studies have not fully elucidated the metabolic pathways involved or the specific enzymes with which it interacts .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. Below are some notable findings:

  • Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.
  • Pharmaceutical Applications : The compound is being studied as a pharmaceutical intermediate, with potential applications in developing new drugs targeting various diseases .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialExhibits potential antimicrobial properties
Enzyme ModulationMay interact with specific enzymes to modulate activity
Pharmaceutical PotentialInvestigated as an intermediate for drug synthesis

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds in its class have shown promise. For instance:

  • A study on similar azepane derivatives indicated their efficacy as inhibitors of key enzymes involved in neurodegenerative processes. These compounds demonstrated protective effects against neurotoxicity induced by amyloid beta peptide aggregates, suggesting a potential pathway for treatment in Alzheimer's disease .

Example Case Study: Neuroprotective Effects

A recent investigation into azepane derivatives indicated that certain modifications led to enhanced inhibitory activity against acetylcholinesterase and β-secretase, crucial for preventing amyloidogenesis. This study highlights the potential for structural modifications in similar compounds to improve biological activity and therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 3,5-Dimethylazepane, and what are their typical yields?

Synthesis of this compound commonly involves nucleophilic substitution or fluorination of azepane precursors. For example, fluorination of substituted azepanes using fluorinating agents (e.g., cesium fluoride) in polar aprotic solvents like DMSO at elevated temperatures (~50°C) is a documented approach . Another method involves refluxing intermediates (e.g., hydrazides) in DMSO for extended periods (18–24 hours), followed by distillation and crystallization, achieving yields around 65% . Purification via silica gel chromatography with optimized eluent systems (e.g., hexane/chlorinated solvents) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Key methods include:

  • Chromatography : HPLC or GC-MS for quantifying residual solvents (e.g., triethylamine) and byproducts .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and stereochemistry. Deuterated solvents (e.g., DMSO-d6d_6) minimize signal interference .
  • Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Test bases like cesium carbonate or potassium tert-butoxide to enhance reaction kinetics in SN2 pathways .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while controlled reflux durations (18–72 hours) balance conversion and decomposition .
  • Post-Reaction Workup : Stirring in ice water post-reflux facilitates crystallization, while reduced-pressure distillation minimizes solvent contamination .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Deuterium Exchange : Use deuterated solvents to eliminate proton exchange artifacts in 1H^1H-NMR .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify coupling between methyl groups and the azepane ring .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data against theoretical models .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Light Sensitivity : Store in amber vials at RT (20–25°C) to prevent photodegradation .
  • Thermal Stability : Avoid prolonged heating above 50°C; degradation products can form via ring-opening or oxidation .
  • Solvent Compatibility : Stable in DMSO and DMF but may hydrolyze in aqueous acidic/basic conditions. Pre-dry solvents to mitigate side reactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral results with synthetic replicates and control experiments (e.g., omitting catalysts) to isolate anomalies .

  • Yield Optimization Tables :

    ParameterTested RangeOptimal ConditionYield Improvement
    Reaction Time12–72 hours48 hours+15%
    SolventDMSO, DMF, THFDMSO+20%
    Catalyst Loading1–5 eq. Cs₂CO₃3 eq.+10%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylazepane
Reactant of Route 2
3,5-Dimethylazepane

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